Lipophilicity Advantage for Membrane Permeability
The target compound exhibits a calculated LogP of 1.0779 (chemscene.com) or XLogP3 of 0.7 (BOC Sciences), representing a substantial increase in lipophilicity compared to the 2‑methoxy analog (2‑methoxypyrimidine‑5‑carbaldehyde, CAS 90905-32-1), which has a reported LogP of 0.57 and XLogP3‑AA of 0 . This difference of approximately 0.5‑0.7 LogP units translates to a predicted ~3‑5‑fold higher partition coefficient (octanol/water), a property that correlates with improved passive membrane permeability in cell‑based assays . The cyclopropylmethoxy group provides a strategic balance between sufficient lipophilicity for cellular uptake and acceptable aqueous solubility for formulation.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP 1.0779 (chemscene); XLogP3 0.7 (BOC Sciences) |
| Comparator Or Baseline | 2-Methoxypyrimidine-5-carbaldehyde: LogP 0.57 (Hit2Lead); XLogP3-AA 0 (PubChem) |
| Quantified Difference | ΔLogP ≈ 0.5–0.7 units (3–5× higher partition coefficient) |
| Conditions | Computed physicochemical properties; standard octanol/water partition models |
Why This Matters
Higher lipophilicity within drug-like range (LogP <5) improves predicted membrane permeability, a critical parameter for intracellular target engagement in kinase inhibitor programs.
